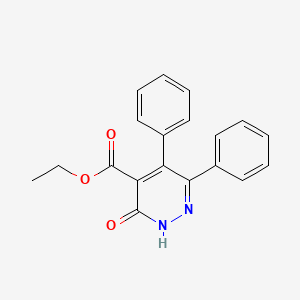

![molecular formula C11H10N2O3S2 B5558940 N-[4-(aminosulfonyl)phenyl]-2-thiophenecarboxamide CAS No. 301301-95-1](/img/structure/B5558940.png)

N-[4-(aminosulfonyl)phenyl]-2-thiophenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

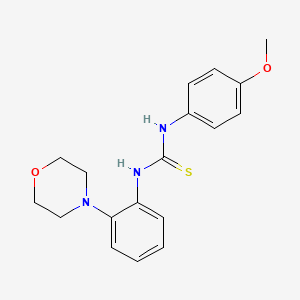

N-[4-(aminosulfonyl)phenyl]-2-thiophenecarboxamide is a chemical compound . It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Molecular Structure Analysis

The molecular structure of N-[4-(aminosulfonyl)phenyl]-2-thiophenecarboxamide is represented by the formula C11H10N2O3S2 . It has a molecular weight of 282.342 .Physical And Chemical Properties Analysis

N-[4-(aminosulfonyl)phenyl]-2-thiophenecarboxamide is a solid . Its InChI key is VVHPZBGPXIXCQI-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen

Antiviral Applications

Recent studies have highlighted the potential of N-(4-sulfamoylphenyl)thiophene-2-carboxamide derivatives as inhibitors of SARS-CoV-2 proteases. These compounds have been synthesized using green chemistry principles and have shown good binding affinity to the SARS-CoV-2 main protease enzyme, with binding energy scores indicating strong interactions . This suggests their potential as candidates for COVID-19 drug development.

Insecticidal Properties

Research has also explored the insecticidal capabilities of N-(4-sulfamoylphenyl)thiophene-2-carboxamide derivatives against the cotton leafworm Spodoptera littoralis. These compounds have demonstrated potent toxic effects with low LC50 values, indicating their effectiveness as insecticides with potential for a positive environmental impact .

Antimicrobial Activity

Substituted derivatives of N-[4-(aminosulfonyl)phenyl]-2-thiophenecarboxamide have been synthesized and studied for their antimicrobial activity. These compounds have shown promising results against pathogenic strains of bacteria and fungi, suggesting their use in developing new antimicrobial drugs .

Biological Activity in Heterocyclic Chemistry

Thiophene-based analogs, including N-(4-sulfamoylphenyl)thiophene-2-carboxamide, are of significant interest due to their wide range of biological activities. They are crucial for medicinal chemists in the development of advanced compounds with diverse biological effects .

Pharmaceutical Research

The compound’s derivatives are being studied for their pharmacological properties, including their role in the synthesis of various biologically active molecules. Their potential applications in pharmaceutical research are vast, ranging from drug design to understanding molecular interactions within biological systems .

Chemical Synthesis and Industrial Applications

N-(4-sulfamoylphenyl)thiophene-2-carboxamide is used in the synthesis of various chemical compounds. Its derivatives are important in industrial applications, particularly in the development of new materials with specific chemical and physical properties .

Safety and Hazards

Wirkmechanismus

Target of Action

N-(4-sulfamoylphenyl)thiophene-2-carboxamide primarily targets carbonic anhydrases (CAs) . These enzymes play a crucial role in catalyzing the interconversion between CO2 and water to bicarbonate and a proton . This reaction is fundamental to several important pathophysiological processes connected to pH buffering, metabolism, signaling, and other processes .

Mode of Action

The compound interacts with its targets, the carbonic anhydrases, by inhibiting their activity . This inhibition can be an effective strategy for developing new drugs . The compound has also shown potential as an inhibitor of SARS-CoV-2 main protease (Mpro) enzyme , which plays a vital role in viral replication .

Biochemical Pathways

Given its inhibitory action on carbonic anhydrases, it can be inferred that it affects pathways related to ph buffering, metabolism, and signaling

Pharmacokinetics

The compound was subjected to in silico analysis, including lipinski’s rule and admet prediction . These analyses can provide insights into the compound’s absorption, distribution, metabolism, and excretion properties, as well as its bioavailability.

Result of Action

The synthesized compounds exhibited good binding affinity to SARS-CoV-2 Mpro enzyme, with binding energy scores ranging from −7.33 kcal/mol to −6.54 kcal/mol . This suggests that the compound could potentially inhibit the replication of the SARS-CoV-2 virus .

Action Environment

The action, efficacy, and stability of N-(4-sulfamoylphenyl)thiophene-2-carboxamide can be influenced by various environmental factors. For instance, the compound was synthesized in ethanol at room temperature in green conditions This suggests that the compound’s synthesis and action may be sensitive to factors such as temperature and solvent conditions

Eigenschaften

IUPAC Name |

N-(4-sulfamoylphenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S2/c12-18(15,16)9-5-3-8(4-6-9)13-11(14)10-2-1-7-17-10/h1-7H,(H,13,14)(H2,12,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJKBJZVOISOOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350760 |

Source

|

| Record name | N-(4-sulfamoylphenyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-sulfamoylphenyl)thiophene-2-carboxamide | |

CAS RN |

301301-95-1 |

Source

|

| Record name | N-(4-sulfamoylphenyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5558864.png)

![2-ethyl-1-[(4-hydroxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5558872.png)

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B5558877.png)

![(3aR*,6S*)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-[2-(4-methylphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5558891.png)

![2-[(2-fluorobenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5558893.png)

![2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5558920.png)

![N-9H-fluoren-9-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5558930.png)

![N-[trans-4-isopropyl-1-(methylsulfonyl)pyrrolidin-3-yl]-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B5558945.png)

![4-[(4-methoxyphenoxy)methyl]-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B5558949.png)